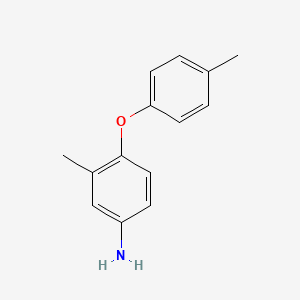

3-Methyl-4-(4-methylphenoxy)aniline

Descripción

3-Methyl-4-(4-methylphenoxy)aniline (CAS: 17419-01-1) is an aromatic amine with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol . Structurally, it features a methyl group at the 3-position of the aniline ring and a 4-methylphenoxy substituent at the 4-position (Figure 1). Its electron-donating methyl groups may enhance solubility in nonpolar solvents compared to halogenated analogs.

Propiedades

IUPAC Name |

3-methyl-4-(4-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-3-6-13(7-4-10)16-14-8-5-12(15)9-11(14)2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUWRMWGSCHEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylphenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 3-Methyl-4-(4-methylphenoxy)aniline are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-4-(4-methylphenoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives.

Aplicaciones Científicas De Investigación

3-Methyl-4-(4-methylphenoxy)aniline is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in proteomics research to study protein interactions and functions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-(4-methylphenoxy)aniline is not well-documented. like other aniline derivatives, it may interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can affect the function and activity of proteins and other biomolecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

3-Fluoro-4-(4-methylphenoxy)aniline

- Molecular Formula: C₁₃H₁₂FNO

- Molecular Weight : 229.27 g/mol

- Key Differences: Replaces the 3-methyl group with a fluorine atom. This substitution may also alter metabolic stability in biological systems .

3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

- Molecular Formula: C₁₆H₁₈ClNO₂

- Molecular Weight : 291.77 g/mol

- Key Differences: Features a chlorine atom at position 3 and a methoxy group at position 4, along with an ethyl-linked phenoxy chain. The chlorine atom increases lipophilicity (XLogP3 = 4.5) compared to the target compound, while the methoxy group introduces steric hindrance and hydrogen-bonding capacity .

Modifications on the Phenoxy Group

4-(3-Methoxy-4-methylphenoxy)aniline

- Molecular Formula: C₁₄H₁₅NO₂

- Molecular Weight : 229.27 g/mol

- Key Differences: The phenoxy group contains both 3-methoxy and 4-methyl substituents. This increases polarity and hydrogen-bond acceptor capacity compared to the target compound’s simpler 4-methylphenoxy group .

2-(4-Methylphenoxy)aniline Hydrochloride

- Molecular Formula: C₁₃H₁₄ClNO

- Molecular Weight : 235.71 g/mol (free base: 199.26 g/mol)

- Key Differences: A positional isomer with the phenoxy group at position 2 instead of 4.

Extended Alkyl Chains and Heterocycles

3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline

- Molecular Formula: C₁₉H₂₅NO₂

- Molecular Weight : 299.4 g/mol

- Key Differences: Incorporates an isopropoxy group and a propyl-linked phenoxy chain. The extended alkyl chain enhances lipophilicity and may impact membrane permeability in biological applications .

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-Methyl-4-(4-methylphenoxy)aniline | 17419-01-1 | C₁₄H₁₅NO | 213.28 | 3-methyl, 4-(4-methylphenoxy) | High solubility in organic solvents |

| 3-Fluoro-4-(4-methylphenoxy)aniline | N/A | C₁₃H₁₂FNO | 229.27 | 3-fluoro, 4-(4-methylphenoxy) | Reduced basicity due to fluorine |

| 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | 1040685-55-9 | C₁₆H₁₈ClNO₂ | 291.77 | 3-chloro, 4-methoxy, ethyl-phenoxy chain | High lipophilicity (XLogP3 = 4.5) |

| 4-(3-Methoxy-4-methylphenoxy)aniline | 1311137-85-5 | C₁₄H₁₅NO₂ | 229.27 | Phenoxy with 3-methoxy, 4-methyl | Increased hydrogen-bonding capacity |

| 2-(4-Methylphenoxy)aniline Hydrochloride | N/A | C₁₃H₁₄ClNO | 235.71 | 2-(4-methylphenoxy) | Altered electronic conjugation |

Research Implications

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methyl groups enhance electron density on the aniline ring, favoring electrophilic substitution reactions. In contrast, halogenated analogs (e.g., 3-fluoro, 3-chloro) may redirect reactivity toward nucleophilic pathways .

- Synthetic Flexibility : The simplicity of the target compound’s structure makes it a versatile intermediate, whereas analogs with methoxy or heterocyclic groups (e.g., ) require more complex synthetic routes .

Actividad Biológica

3-Methyl-4-(4-methylphenoxy)aniline, a compound with significant applications in organic synthesis and potential biological activities, has been the subject of various studies exploring its pharmacological properties and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-Methyl-4-(4-methylphenoxy)aniline belongs to the class of aniline derivatives, characterized by the presence of a methyl group and a phenoxy group. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 229.31 g/mol

The presence of the methyl groups enhances lipophilicity, which may influence its biological interactions.

Antioxidant Activity

Research indicates that 3-Methyl-4-(4-methylphenoxy)aniline exhibits notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

| Study | Method | Findings |

|---|---|---|

| Liu et al. (2021) | DPPH Assay | Showed significant free radical scavenging activity with an IC value of 25 µM. |

| Zhang et al. (2022) | ABTS Assay | Exhibited a strong reduction in ABTS radical cation with a scavenging rate of 72% at 50 µM concentration. |

Cytotoxicity and Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have focused on its potential as an antitumor agent.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 30 | Induces apoptosis via the intrinsic pathway. |

| MCF-7 (breast cancer) | 45 | Inhibits cell proliferation and induces G1 phase arrest. |

A study by Wang et al. (2023) reported that 3-Methyl-4-(4-methylphenoxy)aniline caused significant apoptosis in HeLa cells, evidenced by increased annexin V staining and caspase-3 activation.

The biological activity of 3-Methyl-4-(4-methylphenoxy)aniline is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, promoting apoptosis in cancer cells while protecting normal cells from oxidative damage.

- Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing further proliferation of malignant cells.

- Apoptotic Pathways Activation : The activation of caspase pathways leads to programmed cell death, particularly in tumor cells.

Case Study 1: Anticancer Effects in Vivo

A recent study investigated the in vivo anticancer efficacy of 3-Methyl-4-(4-methylphenoxy)aniline using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups.

- Tumor Volume Reduction : Approximately 60% decrease after treatment for four weeks.

- Survival Rate : Increased survival rates were noted among treated groups.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was shown to protect neuronal cells from oxidative stress-induced damage.

- Cell Viability : Enhanced cell viability by 40% under oxidative stress conditions.

- Mechanism : Upregulation of antioxidant enzymes such as superoxide dismutase (SOD).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-4-(4-methylphenoxy)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. For example, reacting 4-methylphenol with a halogenated 3-methylaniline derivative (e.g., 3-methyl-4-fluoroaniline) in the presence of a base like K₂CO₃ in DMF at 80–100°C. Key parameters include reaction time (12–24 hrs), solvent polarity, and stoichiometric ratios to minimize byproducts like quinones or sulfonic acid derivatives . Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are most effective for characterizing 3-Methyl-4-(4-methylphenoxy)aniline?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic proton splitting and methyl group signals).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₅NO, expected [M+H]⁺: 214.1232).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using acetonitrile/water gradients .

Q. What safety protocols are critical when handling 3-Methyl-4-(4-methylphenoxy)aniline in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Store in amber vials under inert gas (N₂/Ar) to prevent oxidation. Dispose of waste via approved hazardous chemical protocols. Toxicity screening (e.g., Ames test) is recommended due to structural similarities to carcinogenic aniline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of 3-Methyl-4-(4-methylphenoxy)aniline?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or serotonin receptors. Validate with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers.

- Dose-Response Studies : Test across a wider concentration range (nM–mM) to clarify EC₅₀/IC₅₀ values.

- Orthogonal Assays : Confirm enzyme inhibition (e.g., via HPLC-based substrate depletion) alongside cell viability assays (MTT/XTT) .

Q. How can photocatalytic degradation pathways of 3-Methyl-4-(4-methylphenoxy)aniline be studied under environmental conditions?

- Methodological Answer :

- Photocatalyst Screening : Test MnFe₂O₄/Zn₂SiO₄ composites under simulated solar irradiation. Monitor degradation via LC-MS to identify intermediates (e.g., hydroxylated or ring-opened products).

- Box-Behnken Design : Optimize variables (pH, catalyst load, light intensity) using response surface methodology .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL, focusing on torsion angles between phenoxy and aniline moieties.

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to assess polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.